An In-depth Technical Guide to the Chemical Properties and Structure of 2,3,5-Trichlorothiophene
An In-depth Technical Guide to the Chemical Properties and Structure of 2,3,5-Trichlorothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5-Trichlorothiophene is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Its trifunctionalized thiophene core serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties and structural features of 2,3,5-trichlorothiophene, including its physicochemical characteristics, reactivity, and spectroscopic profile. Detailed experimental protocols for reactions involving chlorinated thiophenes are also presented to facilitate its application in research and development.
Chemical Properties and Structure
2,3,5-Trichlorothiophene, with the molecular formula C₄HCl₃S, is a chlorinated derivative of thiophene. The strategic placement of three chlorine atoms on the thiophene ring significantly influences its electronic properties and reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3,5-trichlorothiophene is presented in Table 1. These properties are crucial for its handling, purification, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₄HCl₃S |
| Molecular Weight | 187.48 g/mol |
| Melting Point | -16 °C[1] |
| Boiling Point | 110 °C at 20 mmHg[1] |
| Density | 1.586 g/cm³[1] |
| Refractive Index | 1.5790[1] |
Table 1: Physicochemical Properties of 2,3,5-Trichlorothiophene
Molecular Structure
The molecular structure of 2,3,5-trichlorothiophene consists of a five-membered aromatic thiophene ring substituted with chlorine atoms at positions 2, 3, and 5, and a hydrogen atom at position 4.
Caption: Chemical structure of 2,3,5-trichlorothiophene.
Reactivity and Synthetic Applications
The three electron-withdrawing chlorine atoms significantly deactivate the thiophene ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
2,3,5-Trichlorothiophene is more susceptible to nucleophilic attack than its isomer, 2,3,4-trichlorothiophene. The chlorine atoms at the α-positions (C2 and C5) are particularly activated for displacement by strong nucleophiles due to the cumulative electron-withdrawing effects of the other chloro substituents. This reactivity makes it a valuable precursor for introducing various functional groups onto the thiophene scaffold.
Metal-Halogen Exchange
Metal-halogen exchange reactions, typically with organolithium reagents, offer another avenue for the functionalization of 2,3,5-trichlorothiophene. The chlorine at the C2 position is the most probable site for this exchange, owing to the higher acidity of the adjacent proton, which facilitates the initial interaction with the organolithium reagent.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of pure 2,3,5-trichlorothiophene is not widely documented due to the formation of isomeric mixtures, the following sections provide representative procedures for the synthesis of chlorinated thiophenes and their subsequent functionalization via nucleophilic aromatic substitution.
General Procedure for the Chlorination of Thiophene
The direct chlorination of thiophene typically yields a mixture of chlorinated isomers, including monochloro-, dichloro-, trichloro-, and tetrachlorothiophenes.[2][3]
Materials:
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Thiophene
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Chlorine gas
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Inert solvent (e.g., carbon tetrachloride, optional)
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Sodium carbonate solution (dilute)
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Anhydrous calcium chloride (or other suitable drying agent)
Procedure:
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Charge a reaction vessel equipped with a stirrer, gas inlet, thermometer, and reflux condenser with thiophene (and an inert solvent if desired).
-
Introduce gaseous chlorine at a controlled rate while maintaining the reaction temperature, often through external cooling, as the reaction is exothermic.
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Monitor the reaction progress, for instance, by measuring the specific gravity of the mixture.
-
Upon completion, wash the reaction mixture with a dilute sodium carbonate solution to neutralize any dissolved hydrogen chloride and unreacted chlorine.
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Wash the organic layer with water and dry it over anhydrous calcium chloride.
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The resulting crude mixture of chlorinated thiophenes can then be separated by fractional distillation under reduced pressure to isolate the different isomers.
Caption: Synthetic workflow for obtaining chlorinated thiophenes.
General Protocol for Nucleophilic Aromatic Substitution of Polychlorinated Thiophenes
This protocol outlines a general method for the substitution of a chloro group on a polychlorinated thiophene with an amine nucleophile.
Materials:
-
Polychlorinated thiophene (e.g., 2,3,5-trichlorothiophene)
-
Amine nucleophile (e.g., piperidine)
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Base (e.g., potassium carbonate)
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Solvent (e.g., N,N-dimethylformamide - DMF)
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Dichloromethane
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
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In a reaction flask, dissolve the polychlorinated thiophene and the amine nucleophile in DMF.
-
Add the base (e.g., potassium carbonate) to the mixture.
-
Heat the reaction mixture and stir for several hours, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract the product with dichloromethane.
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Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by techniques such as column chromatography or recrystallization.
Spectroscopic Data
Experimental spectroscopic data for 2,3,5-trichlorothiophene is limited in public databases. However, predicted data for the closely related isomer, 2,3,4-trichlorothiophene, can provide a useful reference for its characterization.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: A single proton at the C4 position would be expected to appear as a singlet in the aromatic region of the spectrum.
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¹³C NMR: Four distinct signals would be expected for the four carbon atoms of the thiophene ring. The chemical shifts would be influenced by the attached chlorine and sulfur atoms.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would likely show characteristic absorption bands corresponding to:
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C-H stretching of the aromatic ring.
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C=C stretching vibrations within the thiophene ring.
-
Strong C-Cl stretching bands.
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C-S stretching of the thiophene ring.
Mass Spectrometry (MS) (Predicted)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 2,3,5-trichlorothiophene. A characteristic isotopic pattern would be observed due to the presence of three chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the thiophene ring.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of 2,3,5-trichlorothiophene are scarce, the bioactivation of the related compound, 2,3,4-trichlorothiophene, has been investigated. The primary bioactivation pathway is thought to involve oxidation of the thiophene ring by cytochrome P450 (CYP) enzymes to form reactive electrophilic intermediates, such as thiophene-S-oxides or thiophene epoxides. These reactive metabolites can then be detoxified through conjugation with glutathione (GSH).
Caption: Postulated bioactivation and detoxification pathway of 2,3,5-trichlorothiophene.
This postulated pathway suggests that the toxicity of polychlorinated thiophenes may be linked to the formation of these reactive intermediates and their subsequent interaction with cellular components. Further research is necessary to elucidate the specific biological effects and mechanisms of action of 2,3,5-trichlorothiophene.
Conclusion
2,3,5-Trichlorothiophene is a valuable chemical intermediate with a rich, albeit challenging, chemistry. Its reactivity, particularly in nucleophilic aromatic substitution and metal-halogen exchange reactions, provides a platform for the synthesis of a diverse range of functionalized thiophene derivatives. While a comprehensive set of experimental data for its structural and spectroscopic properties remains to be fully established, the information available for related compounds offers a solid foundation for its use in research. The potential for biological activity, suggested by studies on analogous compounds, warrants further investigation into its mechanisms of action and potential applications in drug development. This guide serves as a foundational resource for scientists and researchers working with this important heterocyclic compound.
